![molecular formula C17H19BrO4S B2718909 3-Methyl-4-(methylethyl)phenyl 5-bromo-2-methoxybenzenesulfonate CAS No. 425667-00-1](/img/structure/B2718909.png)
3-Methyl-4-(methylethyl)phenyl 5-bromo-2-methoxybenzenesulfonate
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Description
3-Methyl-4-(methylethyl)phenyl 5-bromo-2-methoxybenzenesulfonate, also known as Compound A, is a chemical compound that has gained attention for its potential use in scientific research. This compound is a sulfonate ester that is commonly used as a reagent in organic synthesis. In recent years, it has been studied for its potential applications in the field of biochemistry and pharmacology.
Scientific Research Applications
- Boronic Acid Derivatives : The compound contains a boronic acid group, which is valuable in Suzuki-Miyaura cross-coupling reactions. Researchers can use it to synthesize complex organic molecules, including pharmaceuticals and agrochemicals .
- Drug Discovery : The bromine substituent enhances the compound’s reactivity. Medicinal chemists can explore its potential as a scaffold for designing new drugs or as a pharmacophore in drug discovery .
- The benzylic position (adjacent to the aromatic ring) is susceptible to various reactions:
- Free Radical Bromination : The benzylic hydrogen can be replaced by a bromine atom using N-bromosuccinimide (NBS). This reaction is useful for introducing a bromine substituent at the benzylic position .
- Electrophilic Aromatic Substitution (EAS) : While EAS is less common here, it can occur under specific conditions. The resonance-stabilized carbocation formed during EAS competes with other pathways .
Organic Synthesis and Medicinal Chemistry
Benzylic Position Reactivity
properties
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 5-bromo-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO4S/c1-11(2)15-7-6-14(9-12(15)3)22-23(19,20)17-10-13(18)5-8-16(17)21-4/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENCYSQAPNMNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(methylethyl)phenyl 5-bromo-2-methoxybenzenesulfonate |
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